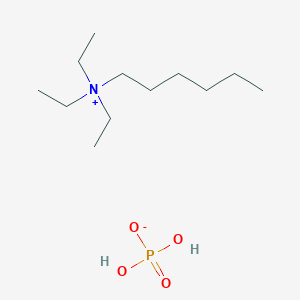
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate is a chemical compound that belongs to the class of quaternary ammonium salts. It is characterized by its unique structure, which includes a hexyl chain attached to a nitrogen atom that is further bonded to three ethyl groups. The dihydrogen phosphate anion is associated with this cationic structure, making it a versatile compound with various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylhexan-1-aminium dihydrogen phosphate typically involves a quaternization reaction. This process starts with hexan-1-amine, which undergoes a reaction with triethylamine in the presence of a suitable alkylating agent, such as ethyl iodide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The quaternary ammonium group can participate in substitution reactions, where the ethyl groups can be replaced by other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds or other alkylating agents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new quaternary ammonium salts with different alkyl groups.
Scientific Research Applications
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane interactions and as a surfactant in biochemical assays.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N,N-Triethylhexan-1-aminium dihydrogen phosphate involves its interaction with biological membranes and other molecular targets. The quaternary ammonium group allows it to integrate into lipid bilayers, altering membrane permeability and fluidity. This property makes it useful in disrupting microbial cell membranes, leading to its application as a disinfectant.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethylhexan-1-aminium dihydrogen phosphate
- N,N,N-Triethylpentan-1-aminium dihydrogen phosphate
- N,N,N-Triethylheptan-1-aminium dihydrogen phosphate
Uniqueness
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate is unique due to its specific alkyl chain length and the presence of three ethyl groups. This structure provides it with distinct physicochemical properties, such as solubility and surface activity, which differentiate it from other quaternary ammonium salts.
Properties
CAS No. |
121951-51-7 |
|---|---|
Molecular Formula |
C12H30NO4P |
Molecular Weight |
283.34 g/mol |
IUPAC Name |
dihydrogen phosphate;triethyl(hexyl)azanium |
InChI |
InChI=1S/C12H28N.H3O4P/c1-5-9-10-11-12-13(6-2,7-3)8-4;1-5(2,3)4/h5-12H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
ZTQVOWOEVMUTEP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](CC)(CC)CC.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















